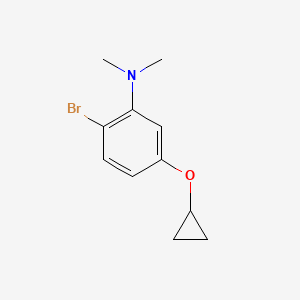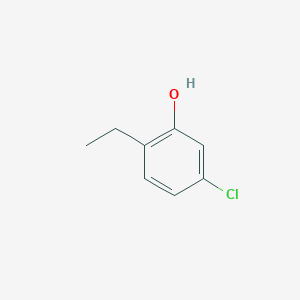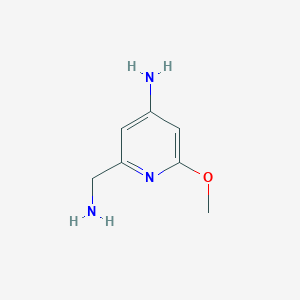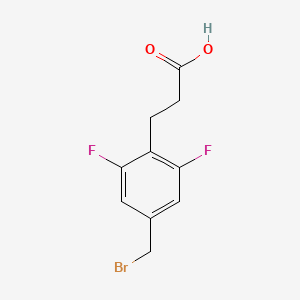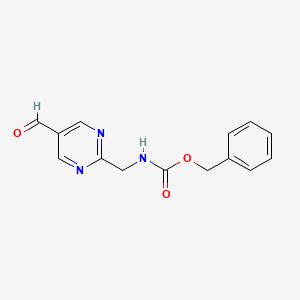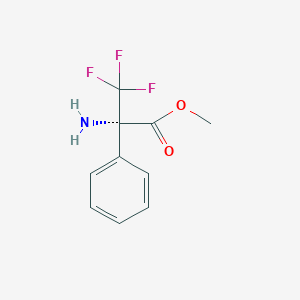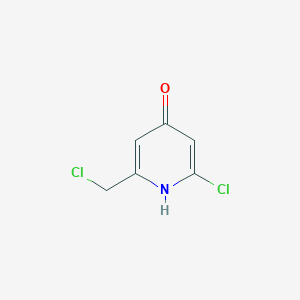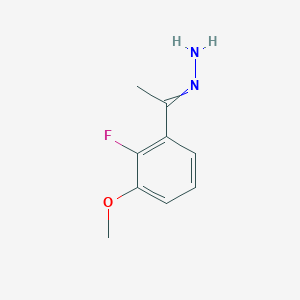
1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine is a chemical compound with the molecular formula C9H11FN2O It is characterized by the presence of a fluoro group, a methoxy group, and a hydrazine moiety attached to an ethylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups may influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)ethylidenehydrazine
- 1-(3-Methoxyphenyl)ethylidenehydrazine
- 1-(2-Fluoro-3-methylphenyl)ethylidenehydrazine
Uniqueness
1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced biological activity or improved chemical stability.
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3 |
InChI Key |
VDRCJTUDWRESEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



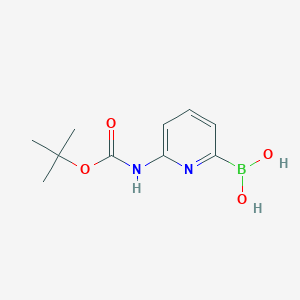

![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
